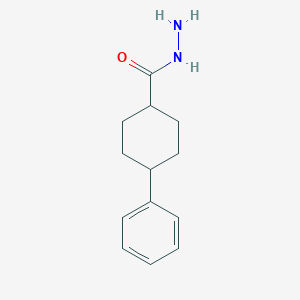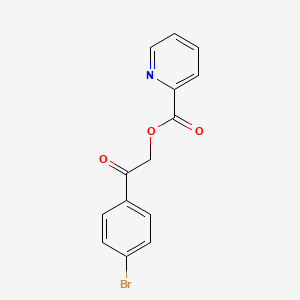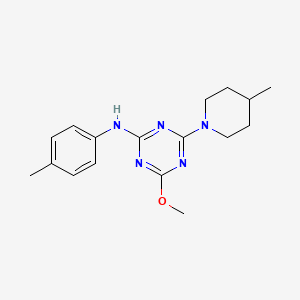
2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole (BITO) is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. BITO belongs to the class of heterocyclic compounds and contains an oxadiazole ring, which makes it an important building block for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole is not fully understood, but studies have suggested that it inhibits various enzymes and proteins involved in cell growth and proliferation. 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects
2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole inhibits the growth of cancer cells by inducing apoptosis and arresting the cell cycle. 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has also been found to have antimicrobial activity against various bacteria and fungi. In vivo studies have shown that 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has low toxicity and is well-tolerated by animals. 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has also been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has several advantages for lab experiments. It is easy to synthesize and has high purity, which makes it a good building block for the synthesis of other compounds. 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has also been found to have low toxicity and is well-tolerated by animals, which makes it a good candidate for in vivo studies. However, 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has some limitations for lab experiments. It is not very soluble in water, which makes it difficult to administer in vivo. 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole also has a short half-life, which makes it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole. In medicinal chemistry, 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole could be further studied for its potential as an anti-cancer agent. Studies could focus on optimizing the structure of 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole to improve its activity and selectivity against cancer cells. In material science, 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole could be further studied for its potential as a building block for the synthesis of various polymers and materials with desirable properties. In agriculture, 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole could be further studied for its potential as a pesticide and herbicide, with a focus on developing formulations that are more effective and environmentally friendly. Overall, the study of 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has the potential to lead to the development of new drugs, materials, and agricultural products that could have significant impact on society.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole can be achieved through various methods, including the reaction of 4-bromoaniline with isobutylthiosemicarbazide in the presence of phosphorus oxychloride. Another method involves the reaction of 4-bromoaniline with isobutylthiosemicarbazone in the presence of thionyl chloride and subsequent cyclization of the resulting intermediate with hydrazine hydrate. Both methods give good yields of 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole with high purity.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has been widely studied for its potential application in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has shown promising results as an anti-cancer agent. Studies have shown that 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole inhibits the growth of cancer cells by inducing apoptosis and arresting the cell cycle. 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has also been found to have antimicrobial activity against various bacteria and fungi. In material science, 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has been used as a building block for the synthesis of various polymers and materials with desirable properties. In agriculture, 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has been studied for its potential as a pesticide and herbicide.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-5-(2-methylpropylsulfanyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c1-8(2)7-17-12-15-14-11(16-12)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNOGQKBCJNELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NN=C(O1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-5-(2-methylpropylsulfanyl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5732220.png)
![3-(2-chloro-6-fluorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5732227.png)

![N'-[(4-fluorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5732243.png)


![N-({2-methyl-1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5732262.png)

![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5732274.png)
